
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is a complex organic compound with the molecular formula C24H28O8 This compound is part of a class of chemicals known for their unique structural properties, which include multiple oxygen atoms and a dibenzo-cyclooctadecen core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves multiple steps, starting with the preparation of the dibenzo-cyclooctadecen core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The hexanoyl group is then introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides, amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is used in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation.
Comparación Con Compuestos Similares
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one can be compared to other similar compounds, such as:
- 1-(13-Nonanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-nonan-1-one
- 1-(13-Propionyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-propan-1-one
- 1-(14-(1-Hydroxyethyl)-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-ethanol
These compounds share a similar dibenzo-cyclooctadecen core but differ in the acyl or alkyl groups attached. The uniqueness of this compound lies in its specific hexanoyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H44O8 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
1-(24-hexanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)hexan-1-one |
InChI |
InChI=1S/C32H44O8/c1-3-5-7-9-27(33)25-11-13-29-31(23-25)39-21-17-35-16-20-38-30-14-12-26(28(34)10-8-6-4-2)24-32(30)40-22-18-36-15-19-37-29/h11-14,23-24H,3-10,15-22H2,1-2H3 |
Clave InChI |
KOIJUEZDHWDKPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCCC)OCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


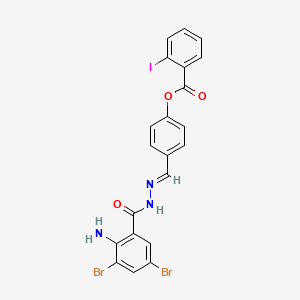
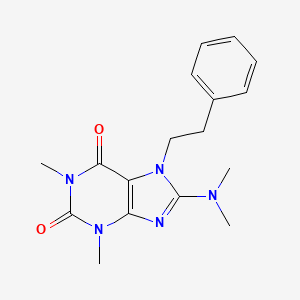
![2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
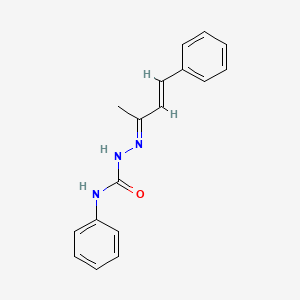
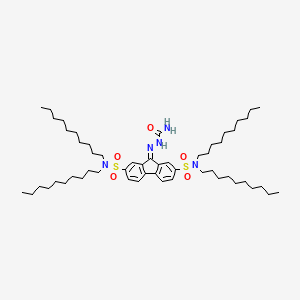
![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970825.png)

![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)
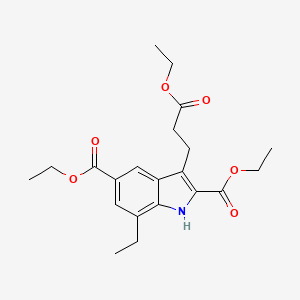
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11970837.png)
